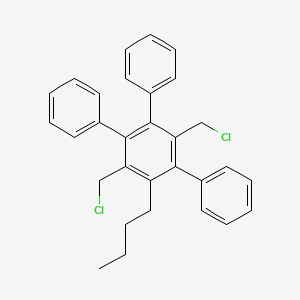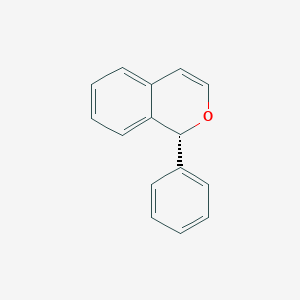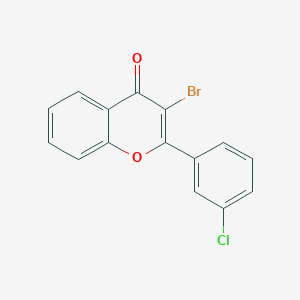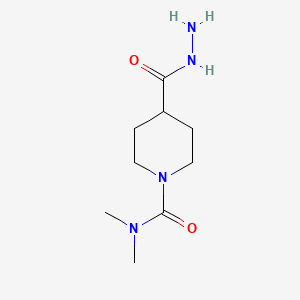
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene is an organic compound characterized by its complex aromatic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives, followed by chloromethylation. The reaction conditions often require the use of strong acids like hydrochloric acid or Lewis acids such as aluminum chloride to facilitate the alkylation and chloromethylation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can convert the chloromethyl groups to methyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological macromolecules.
Medicinal Chemistry: Explored for its potential as a building block in drug development.
Wirkmechanismus
The mechanism of action of 1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene involves its ability to participate in various chemical reactions due to the presence of reactive chloromethyl groups. These groups can interact with nucleophiles, leading to the formation of new chemical bonds. The aromatic structure also allows for π-π interactions with other aromatic compounds, influencing its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Comparison
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene is unique due to its triphenylbenzene core, which provides a rigid and planar structure. This distinguishes it from compounds like 1-Butyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride, which has a more flexible pyrrolidine ring. The presence of multiple phenyl groups also enhances its potential for π-π interactions, making it more suitable for applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
918643-72-8 |
|---|---|
Molekularformel |
C30H28Cl2 |
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
1-butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene |
InChI |
InChI=1S/C30H28Cl2/c1-2-3-19-25-26(20-31)29(23-15-9-5-10-16-23)30(24-17-11-6-12-18-24)27(21-32)28(25)22-13-7-4-8-14-22/h4-18H,2-3,19-21H2,1H3 |
InChI-Schlüssel |
DMHMJKKHCIHQBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C(=C(C(=C1C2=CC=CC=C2)CCl)C3=CC=CC=C3)C4=CC=CC=C4)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]-](/img/structure/B14175813.png)
![3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14175814.png)

![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14175827.png)
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate](/img/structure/B14175840.png)

![4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide](/img/structure/B14175852.png)


![N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B14175871.png)
